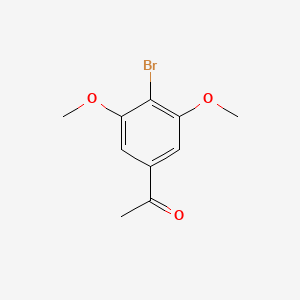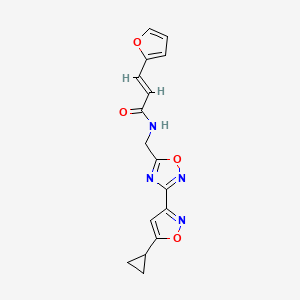
(E)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H14N4O4 and its molecular weight is 326.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- The compound is part of a class of molecules synthesized using microwave-assisted 1,3-dipolar cycloaddition, which is an efficient method for preparing isoxazoline derivatives. These derivatives have shown increased growth in E. coli organisms, indicating potential biological applications, such as in stem cell research (Denton et al., 2021).
Therapeutic Potential
- Compounds containing oxadiazole or furan rings, similar to the one , have been studied for their broad range of chemical and biological properties. Derivatives of the oxadiazole nucleus, such as 1,3,4-oxadiazoles, have shown various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity. These findings suggest the potential for developing new drugs from this class of compounds (Siwach & Verma, 2020).
Antimicrobial Evaluation
- A related study on 1,3,4-oxadiazole derivatives demonstrated significant antibacterial activities, particularly against Staphylococcus aureus and Escherichia coli bacteria. This indicates the potential antimicrobial applications of compounds within this chemical class (Jafari et al., 2017).
Application in Material Science
- In material science, polymeric complexes involving similar compounds have been explored for their spectroscopic properties and potential applications in cancer treatment. For example, a study on supramolecular copper(II) polymeric complexes of a biologically active monomer derived from a similar sulfa drug highlighted the role of such compounds in developing materials with specific biological functions (El-Sonbati et al., 2018).
Synthetic Routes and Applications
- The synthesis of (E) and (Z) isomers of 3-(5-aryl-1,3,4-oxadiazol-2-yl)acrylic acids, which are structurally related to the compound , has been described, offering insights into the synthetic routes and potential applications of these isomers in various scientific domains (Rozhkov et al., 2015).
Propriétés
IUPAC Name |
(E)-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c21-14(6-5-11-2-1-7-22-11)17-9-15-18-16(20-24-15)12-8-13(23-19-12)10-3-4-10/h1-2,5-8,10H,3-4,9H2,(H,17,21)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRHDMYJORLEHU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate](/img/structure/B2457910.png)
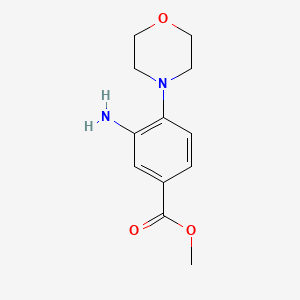

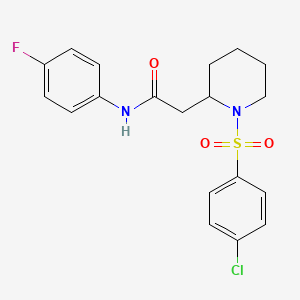

![3-ethyl 6-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2457921.png)
![N-tert-butyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2457922.png)
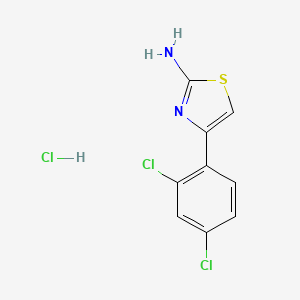
![2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2457925.png)
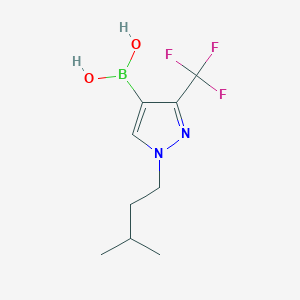
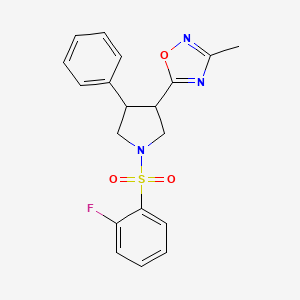
![2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2457930.png)
![N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2457931.png)
